2-((E)-2-((E)-(4-hydroxy-3-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide
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Description
2-((E)-2-((E)-(4-hydroxy-3-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H20N4O5S and its molecular weight is 428.46. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Studies have demonstrated the potential of rhodanine-3-acetic acid derivatives, which share structural similarities with the specified compound, as potent antimicrobial agents. For instance, derivatives were found to exhibit significant activity against mycobacteria, including Mycobacterium tuberculosis, and Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) (Krátký, Vinšová, & Stolaříková, 2017). This highlights the compound's relevance in addressing challenging bacterial infections.
Anticancer Properties
Several studies have focused on the anticancer activities of compounds with thiazolidinone cores. For example, derivatives containing the benzothiazole moiety have been screened for antitumor activity, revealing significant inhibitory effects on various cancer cell lines, including leukemia, melanoma, and lung cancer (Havrylyuk et al., 2010). This suggests potential therapeutic applications in cancer treatment.
Antioxidant and Other Bioactivities
Compounds similar to the specified molecule have also been investigated for their antioxidant activities. For example, new coumarin derivatives with thiazolidinone moieties have shown promising antibacterial and antioxidant activities, which could be beneficial in developing treatments for oxidative stress-related diseases (Hamdi et al., 2012).
Properties
IUPAC Name |
2-[(2E)-2-[(E)-(4-hydroxy-3-methoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S/c1-28-14-6-4-13(5-7-14)22-18(26)10-17-19(27)23-20(30-17)24-21-11-12-3-8-15(25)16(9-12)29-2/h3-9,11,17,25H,10H2,1-2H3,(H,22,26)(H,23,24,27)/b21-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGLLVWIDXWDAA-SRZZPIQSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NN=CC3=CC(=C(C=C3)O)OC)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)N/C(=N\N=C\C3=CC(=C(C=C3)O)OC)/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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